(6,7-Dimethoxynaphthalen-2-yl)methanol
Overview
Description
(6,7-Dimethoxynaphthalen-2-yl)methanol: is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . It is a derivative of naphthalene, featuring two methoxy groups (-OCH3) at positions 6 and 7 of the naphthalene ring, and a hydroxymethyl group (-CH2OH) at position 2. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Reduction of (6,7-dimethoxynaphthalen-2-yl)carbonyl chloride: This method involves the reduction of the carbonyl chloride derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrogenation of (6,7-dimethoxynaphthalen-2-yl)benzaldehyde: This route involves the catalytic hydrogenation of the benzaldehyde derivative using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
(6,7-Dimethoxynaphthalen-2-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be further reduced to produce other derivatives, such as (6,7-dimethoxynaphthalen-2-yl)benzyl alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: (6,7-dimethoxynaphthalen-2-yl)carboxylic acid.
Reduction: (6,7-dimethoxynaphthalen-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6,7-Dimethoxynaphthalen-2-yl)methanol: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which (6,7-Dimethoxynaphthalen-2-yl)methanol exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
(6,7-Dimethoxynaphthalen-2-yl)methanol: is structurally similar to other naphthalene derivatives, such as:
Naphthalene-2,6-dimethanol
Naphthalene-2,7-dimethanol
Naphthalene-2-carboxylic acid
Uniqueness: What sets This compound apart from these compounds is the presence of the hydroxymethyl group at position 2, which imparts unique chemical and physical properties, making it suitable for specific applications in scientific research and industry.
Properties
IUPAC Name |
(6,7-dimethoxynaphthalen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-15-12-6-10-4-3-9(8-14)5-11(10)7-13(12)16-2/h3-7,14H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZXZJRJQRDIID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300489 | |
Record name | (6,7-dimethoxynaphthalen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37707-79-2 | |
Record name | NSC137207 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137207 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6,7-dimethoxynaphthalen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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